![molecular formula C16H16N4O2 B10892215 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10892215.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
- 3,5-Dimethyl-1H-pyrazole
- 5-Phenyl-3-isoxazolecarboxamide
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-11-13(10-18-20(11)2)9-17-16(21)14-8-15(22-19-14)12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,17,21) |
InChI Key |
ZLLOYDPXFIKKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10892132.png)
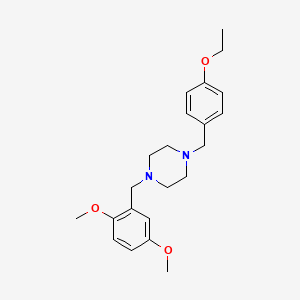
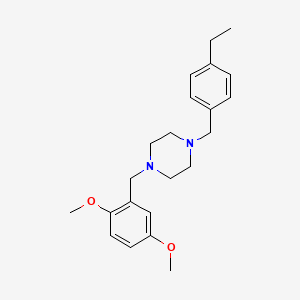
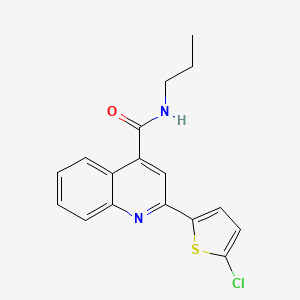
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-phenylquinoline-4-carboxylate](/img/structure/B10892171.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10892172.png)
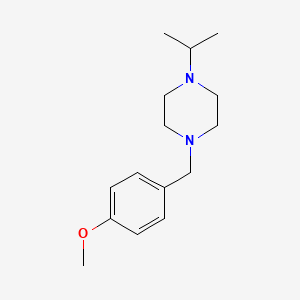
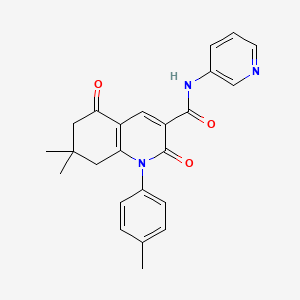
![1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10892182.png)
![1-[(2-fluorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10892184.png)
![1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10892190.png)
![1-(3-methoxypropyl)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10892197.png)
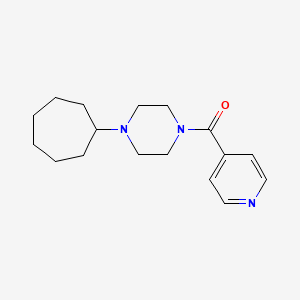
![(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10892209.png)
